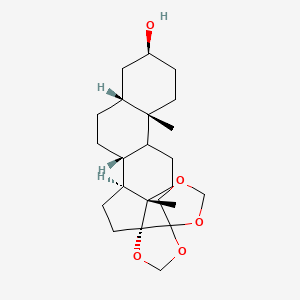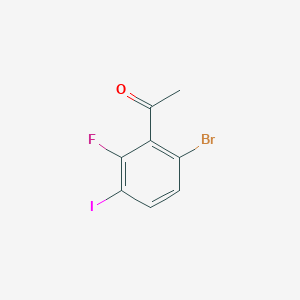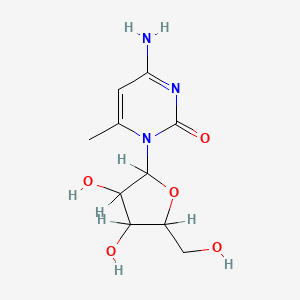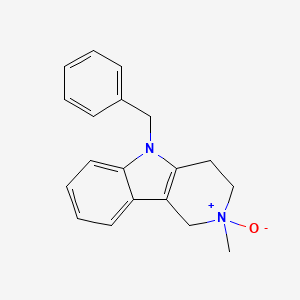
Mebhydrolin N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mebhydrolin N-oxide is a derivative of mebhydrolin, an antihistamine used for symptomatic relief of allergic symptoms caused by histamine release, including nasal allergies and allergic dermatosis . This compound is an organic compound with the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mebhydrolin N-oxide can be synthesized through the oxidation of mebhydrolin. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . Another method involves the use of urea hydrogen peroxide (UHP) as the oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mebhydrolin N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to mebhydrolin.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Perbenzoic acid, peroxyacetic acid, or urea hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Mebhydrolin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mebhydrolin N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its potential effects on glucose homeostasis and other metabolic pathways.
Industry: Used in the development of pharmaceutical reference standards and analytical testing.
Mechanism of Action
The exact mechanism of action of Mebhydrolin N-oxide is not fully understood. it is believed to exert its effects by interacting with histamine receptors and other molecular targets involved in allergic responses . Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Mebhydrolin N-oxide can be compared with other similar compounds, such as:
Mebhydrolin: The parent compound, which is also an antihistamine.
Other N-oxides: Compounds like pyridine N-oxide, which share similar structural features and reactivity.
This compound is unique due to its specific molecular structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium |
InChI |
InChI=1S/C19H20N2O/c1-21(22)12-11-19-17(14-21)16-9-5-6-10-18(16)20(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
ZDBGXQJKFLJWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


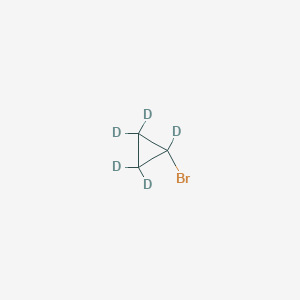
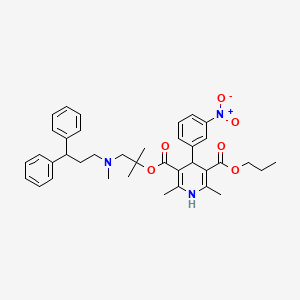
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
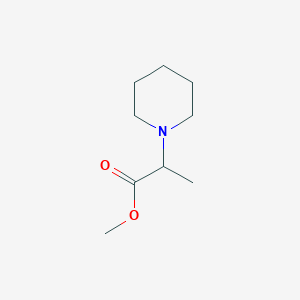

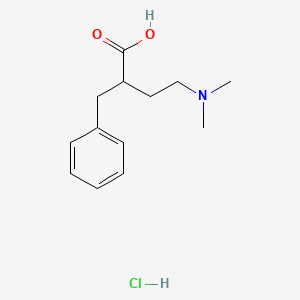
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
